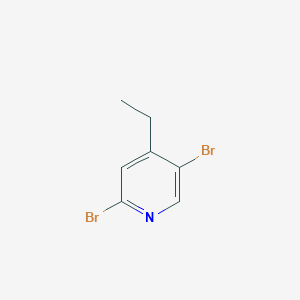

2,5-Dibromo-4-ethyl-pyridine

Description

Historical Context of Pyridine (B92270) Chemistry in Organic Synthesis

The history of pyridine chemistry dates back to 1849, when it was first isolated from coal tar. numberanalytics.comnih.gov Early synthetic methods for pyridine derivatives, such as the Chichibabin synthesis reported in 1924, involved the condensation of aldehydes and ammonia. wikipedia.orgnumberanalytics.com Another significant early development was the Hantzsch pyridine synthesis in 1881, which typically uses a β-keto acid, an aldehyde, and ammonia. wikipedia.org These foundational methods paved the way for the development of more sophisticated synthetic routes over the years. numberanalytics.com

Importance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are crucial intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. eurekalert.orgnih.gov The carbon-halogen bond allows for a variety of subsequent bond-forming reactions, making them valuable for creating diverse molecular structures. nih.gov Specifically, they are key starting materials for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex heterocyclic and macrocyclic compounds. eurekalert.org The presence of halogen atoms on the pyridine ring is also a feature of many bioactive compounds. nih.gov

Structural and Electronic Considerations for Dibromo-Substituted Pyridines

The pyridine ring is an aromatic system where the nitrogen atom introduces an electron-withdrawing effect, influencing the molecule's reactivity. numberanalytics.com The introduction of two bromine atoms, as in dibromopyridines, further modifies the electronic properties of the ring. Bromine atoms are electron-withdrawing and can introduce steric effects, which influence the molecule's reactivity and potential for intermolecular interactions. vulcanchem.com The positions of the bromine substituents are critical in determining the molecule's chemical behavior, particularly in reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. researchgate.net The planar structure and electron-deficient nature of the dibromopyridine system can facilitate π-π stacking interactions. vulcanchem.com

Overview of the Research Landscape for 2,5-Dibromo-4-ethyl-pyridine

This compound is a specific substituted pyridine that serves as a biochemical reagent in life science research. chemsrc.com Its primary role is as a building block or intermediate in the synthesis of more complex organic compounds. chemsrc.com Research involving this compound often focuses on its utility in synthetic chemistry, particularly in creating derivatives with potential applications in various fields. The CAS number for this compound is 1256790-29-0. chemsrc.com

Interactive Data Table: Properties of Pyridine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Pyridine | C5H5N | 79.10 | Basic heterocyclic organic compound. wikipedia.org |

| 2,5-Dibromopyridine (B19318) | C5H3Br2N | 236.90 | Dihalogenated pyridine intermediate. nih.gov |

| 2,5-Dibromo-4-methylpyridine | C6H5Br2N | 250.92 | Methyl-substituted dibromopyridine. sigmaaldrich.com |

| This compound | C7H7Br2N | 264.95 | Ethyl-substituted dibromopyridine. |

Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2,5-dibromo-4-ethylpyridine |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |

InChI Key |

TYEZAGIOLNGFFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 4 Ethyl Pyridine

Direct Bromination Approaches

Direct bromination of the pyridine (B92270) ring is a common method for synthesizing brominated pyridines. However, the success of this approach is highly dependent on controlling the regioselectivity of the electrophilic substitution.

Regioselective Bromination of 4-ethylpyridine (B106801)

The direct bromination of 4-ethylpyridine to produce 2,5-Dibromo-4-ethyl-pyridine is a challenging endeavor due to the directing effects of the substituents and the pyridine nitrogen. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. The nitrogen atom directs incoming electrophiles primarily to the C3 and C5 positions (meta-directing). Conversely, the ethyl group at the C4 position is an activating, ortho-, para-director, meaning it directs incoming electrophiles to the C3 and C5 positions.

The combined directing effects of the nitrogen atom and the C4-ethyl group strongly favor substitution at the C3 and C5 positions. Therefore, a direct electrophilic bromination of 4-ethylpyridine is expected to yield 3,5-dibromo-4-ethylpyridine (B174496) as the major product. Achieving the desired 2,5-dibromo substitution pattern via this method is unlikely to be efficient, as substitution at the C2 position is electronically disfavored. Studies on structurally similar compounds, such as 4-methylpyridine, also indicate that substitution occurs preferentially at positions other than C2 when a C4-alkyl group is present. researchgate.net

Functional Group Interconversion Strategies

Functional group interconversion offers more precise and regioselective routes to this compound by leveraging precursors with pre-installed functional groups that can be chemically transformed.

Synthesis via Halogen Exchange Reactions on Precursors

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. In principle, this compound could be synthesized from a precursor like 2,5-dichloro-4-ethylpyridine or 2,5-diiodo-4-ethylpyridine. This strategy involves nucleophilic substitution where bromide ions displace other halogens. However, the viability of this approach depends on the availability of the corresponding di-halo-4-ethylpyridine precursors and the relative reactivity of the carbon-halogen bonds. This method is not widely documented for this specific compound class compared to other synthetic strategies.

Generation from Aminopyridine Derivatives via Sandmeyer-Type Reactions

The Sandmeyer reaction is a powerful and widely used method for synthesizing aryl halides from aryl diazonium salts, which are generated from primary aromatic amines. byjus.comwikipedia.org This strategy offers excellent regiocontrol and is highly applicable to the synthesis of this compound. A plausible synthetic pathway begins with a suitably substituted amino-ethyl-pyridine.

A highly logical precursor is 2-amino-4-ethylpyridine (B14419). The synthesis would proceed in two key steps:

Regioselective Bromination : The 2-amino group is a strong activating, ortho-, para-director. In conjunction with the C4-ethyl group, it strongly directs electrophilic substitution to the C5 position. Bromination of 2-amino-4-ethylpyridine would thus selectively yield 2-amino-5-bromo-4-ethylpyridine. This step is analogous to the synthesis of 2-amino-5-bromo-4-methylpyridine. ambeed.com

Sandmeyer Reaction : The resulting 2-amino-5-bromo-4-ethylpyridine can then undergo a Sandmeyer reaction. The primary amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (0–5 °C). numberanalytics.com The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group (-N₂⁺) by a bromide ion, yielding the final product, this compound. byjus.comwikipedia.org

This approach is exemplified by the synthesis of the related compound 2,5-dibromo-3-methylpyridine, which is prepared from 2-amino-3-methyl-5-bromopyridine using a Sandmeyer reaction. google.com

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Diazotization | NaNO₂, HBr (aq), 0–5 °C | 5-Bromo-4-ethylpyridine-2-diazonium salt (intermediate) |

| 2 | Sandmeyer Bromination | CuBr, HBr (aq), heat | This compound |

This method is considered the most promising for an efficient and regioselective synthesis of the target compound.

Multi-Step Synthetic Sequences

A robust synthesis of this compound is best achieved through a well-designed multi-step sequence that controls the introduction of each substituent. msu.edu The most viable sequence, based on analogous reactions, utilizes the Sandmeyer reaction as the key step.

The proposed sequence is as follows:

Step 1: Bromination of 2-Amino-4-ethylpyridine The synthesis begins with the selective bromination of 2-amino-4-ethylpyridine. The strong directing effect of the amino group ensures that bromine is introduced at the C5 position.

Starting Material : 2-Amino-4-ethylpyridine

Reagent : Bromine (Br₂) or N-Bromosuccinimide (NBS)

Solvent : Dichloromethane or Acetic Acid

Product : 2-Amino-5-bromo-4-ethylpyridine

Step 2: Diazotization and Sandmeyer Reaction The intermediate, 2-amino-5-bromo-4-ethylpyridine, is then converted to the final product. The amino group is transformed into a diazonium salt, which is an excellent leaving group, and is subsequently replaced by a bromine atom using a copper(I) catalyst. google.commnstate.edu

Starting Material : 2-Amino-5-bromo-4-ethylpyridine

Reagents :

Sodium nitrite (NaNO₂), Hydrobromic acid (HBr) at 0-5 °C for diazotization.

Copper(I) bromide (CuBr) for the Sandmeyer substitution.

Product : this compound

This sequence is highly advantageous because it builds the molecule in a controlled manner, ensuring the correct placement of the bromine atoms, thus avoiding the isomeric mixtures that would likely result from direct bromination of 4-ethylpyridine. A similar multi-step approach involving nitration, reduction, and a Sandmeyer reaction is used to prepare other brominated picolines, highlighting the reliability of this strategy. google.com

Construction of the Pyridine Core with Pre-installed Halogens

The synthesis of the target molecule typically begins with the formation of a 2,5-dibromopyridine (B19318) scaffold. This approach involves introducing the halogen atoms onto the pyridine ring prior to the installation of the ethyl group. A common and effective method starts from 2-aminopyridine (B139424), proceeding through a two-step sequence involving bromination followed by a Sandmeyer reaction.

First, the amino group of 2-aminopyridine is protected, often via acetylation with acetic anhydride, to moderate its activating effect and direct the subsequent electrophilic substitution. The resulting 2-acetylaminopyridine is then subjected to bromination. The bromine atom is selectively introduced at the C-5 position, which is activated by the N-acetylamino group. Subsequent hydrolysis of the protecting group yields 2-amino-5-bromopyridine (B118841).

In the second stage, the remaining amino group at the C-2 position is replaced by a bromine atom. This is achieved through a Sandmeyer reaction. The 2-amino-5-bromopyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid (HBr) to form an intermediate diazonium salt. This salt is then catalytically decomposed with a copper(I) bromide (CuBr) salt, which facilitates the substitution of the diazonium group with bromide, yielding the final 2,5-dibromopyridine core. Current time information in Bangalore, IN.google.com

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Aminopyridine | 1. Acetic Anhydride2. Bromine3. Sodium Hydroxide | 2-Amino-5-bromopyridine | 60-65% google.com |

| 2 | 2-Amino-5-bromopyridine | 1. HBr, NaNO₂2. CuBr | 2,5-Dibromopyridine | ~64% |

Late-Stage Functionalization for Ethyl Group Introduction

With the 2,5-dibromopyridine scaffold in hand, the subsequent step is the introduction of the ethyl group at the C-4 position. This is classified as a late-stage functionalization, a strategy that is highly valuable for creating structural diversity from a common intermediate.

The most effective method for this transformation is a directed metalation followed by alkylation. Research has shown that the C-4 proton of 2,5-dibromopyridine can be selectively abstracted using a strong, non-nucleophilic base. arkat-usa.org The two electron-withdrawing bromine atoms at the adjacent C-2 and C-5 positions increase the acidity of the C-4 proton, facilitating its removal.

Specifically, treatment of 2,5-dibromopyridine with lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the formation of a 2,5-dibromo-4-lithiopyridine intermediate. This lithiated species is a potent nucleophile and can be quenched by adding an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, to install the ethyl group at the C-4 position and yield the final product, this compound. This method has been reported to provide excellent yields for the introduction of various substituents at the C-4 position. arkat-usa.org

Mechanistic Investigations of Synthetic Pathways

The synthetic route to this compound involves distinct and well-understood reaction mechanisms. The primary challenge lies in controlling the regioselectivity during both the construction of the core and its subsequent functionalization.

Mechanism of Core Synthesis: The initial bromination of 2-acetylaminopyridine is a classic electrophilic aromatic substitution. The N-acetylamino group is a strong ortho-, para-director, activating the pyridine ring. The substitution occurs preferentially at the C-5 position (para to the directing group), which is sterically accessible and electronically enriched. The subsequent Sandmeyer reaction for converting 2-amino-5-bromopyridine to 2,5-dibromopyridine proceeds via a diazotization-radical substitution pathway. The amino group is converted to a diazonium salt (–N₂⁺), which is an excellent leaving group. The copper(I) catalyst facilitates a single-electron transfer to the diazonium species, which then releases nitrogen gas (N₂) to form an aryl radical. This radical abstracts a bromine atom from the copper(II) bromide complex, regenerating the Cu(I) catalyst and forming the desired product.

Mechanism of Late-Stage Ethylation: The key to the late-stage introduction of the ethyl group is the selective deprotonation at the C-4 position. This process, known as directed metalation, is highly dependent on the choice of base and reaction conditions. While organolithium reagents like n-butyllithium (n-BuLi) often favor metal-halogen exchange at the C-5 position of 2,5-dibromopyridine wuxiapptec.com, a bulky, non-nucleophilic base like LDA preferentially abstracts the most acidic proton. The C-4 proton is rendered significantly acidic due to the inductive electron-withdrawing effects of the two flanking bromine atoms. By using LDA at cryogenic temperatures (-78 °C), C-H abstraction occurs faster than competing pathways like nucleophilic attack or metal-halogen exchange, leading to the thermodynamically stable 4-lithiated intermediate. arkat-usa.org Subsequent reaction with an ethyl halide is a standard nucleophilic substitution (Sₙ2) reaction.

Comparative Analysis of Synthetic Efficiency and Selectivity

To synthesize this compound, chemists can choose between two primary strategies: the late-stage functionalization described above or an "early-stage" approach where the ethyl group is present before the halogenation steps. A comparative analysis reveals significant differences in efficiency and selectivity.

Route A: Late-Stage Functionalization (Halogenation then Ethylation) This is the strategy detailed in the sections above. Its primary advantage is the high degree of regiochemical control. The synthesis of the 2,5-dibromopyridine intermediate is well-established, and the subsequent directed metalation at C-4 provides a precise method for installing the ethyl group without forming significant isomeric byproducts. arkat-usa.org

The following table provides a comparative summary:

| Feature | Route A: Late-Stage Functionalization | Route B: Early-Stage Functionalization (Hypothetical) |

| Strategy | Build 2,5-dibromopyridine core, then add ethyl group at C-4. | Brominate 4-ethylpyridine to add two halogens. |

| Efficiency | Higher overall yield due to clean, high-yielding steps. | Lower overall yield due to poor selectivity and difficult purification. |

| Selectivity | Excellent. C-5 bromination is well-controlled. C-4 ethylation is highly regioselective via directed metalation. arkat-usa.org | Poor. Direct bromination would likely produce a mixture of mono- and di-brominated isomers at various positions. wikipedia.org |

| Key Advantage | High predictability and control over isomer formation. | Fewer total reaction steps in principle. |

| Key Disadvantage | Requires cryogenic conditions (-78 °C) for the ethylation step. | Lack of regiocontrol during bromination, leading to product mixtures. |

Chemical Reactivity and Transformation Chemistry of 2,5 Dibromo 4 Ethyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) reactions on the pyridine ring are notably challenging. The pyridine nitrogen is basic and readily protonates in the acidic conditions typically required for EAS, forming a pyridinium ion. This positive charge, combined with the inherent electron-withdrawing inductive effect of the nitrogen, strongly deactivates the ring towards attack by electrophiles. uoanbar.edu.iq The presence of two additional electron-withdrawing bromine atoms in 2,5-Dibromo-4-ethyl-pyridine further diminishes the ring's nucleophilicity, rendering it highly unreactive to EAS. uoanbar.edu.iqyoutube.com

In the rare instances that electrophilic substitution occurs on heavily deactivated pyridine rings, it requires vigorous conditions, such as high temperatures, and the substitution generally proceeds at the C-3 position (meta to the nitrogen). youtube.com This regioselectivity is dictated by the stability of the cationic intermediate (sigma complex), where attack at C-3 avoids placing a positive charge on the already electron-deficient carbon atoms adjacent to the nitrogen. youtube.com For this compound, the only available position for such a substitution would be C-3. However, reactions like nitration or halogenation under these forceful conditions are often low-yielding. youtube.com The compound is completely unreactive in Friedel-Crafts alkylation or acylation reactions due to the formation of an adduct between the Lewis acid catalyst and the basic nitrogen atom. uoanbar.edu.iq

Nucleophilic Aromatic Substitution Reactions (SNAr)

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The bromine atoms at the C-2 and C-5 positions are effective leaving groups, and the ring is activated for attack by nucleophiles. The regioselectivity of the substitution—whether the bromine at C-2 or C-5 reacts—is influenced by electronic effects. The C-2 position is generally more electrophilic due to its proximity (ortho position) to the electron-withdrawing nitrogen atom, often leading to preferential substitution at this site.

Amination of dihalopyridines is a well-established transformation. In a study on 2,5-dibromopyridine (B19318), amination was achieved using N,N-Dimethylformamide (DMF) as both a solvent and a source of dimethylamine, promoted by a strong base in water. acs.org This method demonstrates a selective mono-amination, which is expected to occur preferentially at the more activated C-2 position. For substrates like 2,6-dibromopyridine, copper-catalyzed amination with aqueous ammonia has also been shown to be effective, suggesting that similar conditions could be applied to this compound. researchgate.net Microwave-assisted synthesis has also proven to be a facile method for the mono-amination of 3,5-dibromopyridine with various aliphatic amines, indicating its potential applicability for similar transformations. clockss.org

| Substrate | Amine Source | Catalyst/Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | DMF | NaOtBu | Water | 140 °C, 12 h | 5-Bromo-N,N-dimethylpyridin-2-amine | 99% (GC Yield) acs.org |

| 3,5-Dibromopyridine | Pyrrolidine (excess) | None | None | Microwave, 200 °C, 20 min | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 85% clockss.org |

The displacement of bromide ions by oxygen nucleophiles, such as alkoxides and aryloxides, is a common SNAr pathway for activating halopyridines. These reactions typically proceed under basic conditions to generate the nucleophilic alkoxide or aryloxide species. For polyfluoropyridines, site-selective substitution with hydroxybenzaldehydes has been demonstrated, where reaction conditions dictate whether substitution occurs at the C-4 or C-2/C-6 positions. rsc.org This highlights the principle that regioselectivity can be controlled, which is applicable to dibromopyridines as well. The reaction of this compound with an alkoxide like sodium methoxide would be expected to yield the corresponding methoxy-substituted pyridine, likely with initial substitution at the C-2 position.

The introduction of a nitrile (cyano) group via substitution of a halide is a valuable transformation in organic synthesis. This can be achieved using various cyanide sources, often with the aid of a transition metal catalyst. Palladium- and nickel-catalyzed cyanations are common methods for aryl halides. organic-chemistry.org For instance, a range of (hetero)aryl chlorides can be cyanated using zinc cyanide (Zn(CN)₂) with a nickel catalyst system. organic-chemistry.org Another approach involves using potassium hexacyanoferrate (K₄[Fe(CN)₆]) as a non-toxic cyanide source with a palladium catalyst. google.com Direct C-H cyanation is also possible for some pyridines using reagents like triflic anhydride and trimethylsilyl cyanide, typically favoring substitution at the 4-position. nih.gov For this compound, a substitution reaction would be the most probable pathway, replacing one of the bromine atoms with a cyano group.

| Substrate Type | Cyanide Source | Catalyst/Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Chlorides | Zn(CN)₂ | NiCl₂·6H₂O/dppf/Zn | DMA | 120 °C | Aryl/Heteroaryl Nitrile organic-chemistry.org |

| Aryl Bromides | K₄[Fe(CN)₆] | Pd/C | DMA/H₂O | 130 °C | Aryl Nitrile |

Cross-Coupling Reactions

The bromine atoms on this compound make it an ideal substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst and a base, is a powerful tool for constructing biaryl structures. nih.gov For dihalopyridines, this reaction can be performed stepwise to allow for the synthesis of unsymmetrical products. The regioselectivity of the first coupling is a key consideration. In studies with 2,4-dibromopyridine, the Suzuki coupling occurs selectively at the more reactive C-2 position. researchgate.net Similarly, for 2,5-dibromopyridine and its derivatives, the C-2 position is generally more susceptible to the initial oxidative addition step in the catalytic cycle due to its proximity to the ring nitrogen. This allows for the selective mono-arylation at the C-2 position by carefully controlling the stoichiometry of the boronic acid. A second, different boronic acid can then be used to functionalize the C-5 position.

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 °C | 3-Hexyl-2,5-diphenylthiophene | 85% nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (1 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 24 h | Mono-arylated product (at C-4) | 65% nih.gov |

Note: The tables include examples from closely related substrates to illustrate the typical reaction conditions and outcomes, owing to the limited specific data for this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. orgsyn.org It is a powerful tool for the synthesis of complex molecules, including unsymmetrical biaryls. mdpi.com Although specific examples involving this compound are not available, the Negishi coupling has been successfully applied to other bromopyridines for the synthesis of bipyridine derivatives. nih.gov

Table 3: Illustrative Negishi Coupling of a Bromopyridine (Data based on a general procedure for bipyridine synthesis) nih.gov

| Pyridyl Halide | Organozinc Reagent | Catalyst | Solvent | Product |

| 2-Bromopyridine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | 2,2'-Bipyridine |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govresearchgate.net This reaction is conducted under mild conditions and is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.govresearchgate.net While there is no specific data for this compound, a study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrates the utility of this reaction for functionalizing brominated pyridine rings. google.com The reaction conditions are generally mild, often proceeding at room temperature with an amine base that can also serve as the solvent. researchgate.net

Table 4: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines (Data based on the reaction of 2-amino-3-bromopyridines as analogs) google.com

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature |

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 °C |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. google.com This reaction is a key method for the synthesis of substituted alkenes. The reactivity in Heck reactions can be influenced by the choice of catalyst, ligand, and reaction conditions. nih.gov Although no specific Heck reactions involving this compound have been documented, the reaction has been reported for other dibromopyrroles, indicating its potential applicability. For instance, a two-fold Heck reaction of a 2,5-dibromopyrrole derivative with p-vinylbenzaldehyde has been reported. google.com

Table 5: General Conditions for Palladium-Catalyzed Heck Reaction (Data generalized from various Heck reaction protocols) google.comnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ or PdCl₂ | PPh₃ or other phosphines | K₃PO₄, Et₃N, or other bases | DMF, DMA, or other polar aprotic solvents | 100-140 °C |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. acs.org The reaction is generally tolerant of a wide range of functional groups. While there are no specific reports on the Buchwald-Hartwig amination of this compound, a practical method for the amination of 2-bromopyridines with volatile amines has been developed, showcasing the utility of this reaction for pyridine substrates. researchgate.net Highly regioselective amination has also been demonstrated for 2,4-dichloropyridine, where the reaction occurs preferentially at the C2 position. researchgate.net

Table 6: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines (Data based on the reaction of 2-bromopyridines with volatile amines) researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | 1,3-Bis(diphenylphosphino)propane (dppp) | Sodium tert-butoxide | Toluene | 80 °C |

Metalation Reactions

Metalation of pyridines, typically through directed ortho-metalation or halogen-metal exchange, provides a powerful route to functionalized derivatives. These reactions generate organometallic intermediates that can be trapped with various electrophiles. For dibrominated pyridines, halogen-metal exchange is a common strategy. For instance, the treatment of 2,5-dibromo-4-methoxypyridine with n-butyllithium (n-BuLi) leads to a lithiated intermediate that can be quenched with electrophiles like DMF. The regioselectivity of the metalation can be influenced by reaction time and temperature, sometimes leading to lithium migration. While no specific metalation studies on this compound were identified, the lateral metalation (metalation of the ethyl group) of 4-ethylpyridine (B106801) itself has been investigated, suggesting another potential pathway for functionalization, though this would likely require the absence of the more reactive bromo substituents.

Table 7: Example of Halogen-Metal Exchange on a Dibromopyridine Analog (Data based on the reaction of 2,5-dibromo-4-methoxypyridine)

| Substrate | Reagent | Electrophile | Product |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | DMF | 5-Bromo-4-methoxy-2-formylpyridine |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG, which usually contains a heteroatom with a lone pair of electrons, coordinates to the lithium cation, positioning the base for regioselective proton abstraction. wikipedia.org Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org

In the case of this compound, the ethyl group at the C-4 position is not a classical DMG, as it lacks a heteroatom to effectively coordinate with the organolithium base. baranlab.org Therefore, traditional DoM strategies are not directly applicable for functionalizing the positions ortho to the ethyl group (C-3 and C-5). However, the inherent acidity of the pyridine ring protons, influenced by the electron-withdrawing nature of the nitrogen atom and the bromo substituents, still allows for deprotonation.

While not a DoM in the conventional sense, lithiation of the unsubstituted 2,5-dibromopyridine ring has been achieved at the C-4 position using lithium diisopropylamide (LDA). arkat-usa.org This position is the most acidic due to its location between two electron-withdrawing bromine atoms. Since this position is blocked in this compound, deprotonation would be expected to occur at one of the remaining ring protons at C-3 or C-6. The precise regioselectivity of such a deprotonation would depend on the specific base and reaction conditions employed, with the electronic and steric environment of the molecule dictating the outcome.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange offers a highly effective alternative to direct deprotonation for generating organometallic intermediates from this compound. This approach takes advantage of the differential reactivity of the two bromine atoms at the C-2 and C-5 positions.

Lithiation:

Selective monolithiation of the parent 2,5-dibromopyridine via bromine-lithium exchange can be achieved with high regioselectivity by carefully choosing the reaction conditions. researchgate.net This selectivity is primarily governed by the solvent and concentration. It is well-established that coordinating solvents (like THF) and higher concentrations favor metalation at the C-5 position, whereas non-coordinating solvents and lower concentrations promote exchange at the C-2 position. researchgate.net This principle is expected to apply directly to the 4-ethyl derivative, allowing for the controlled generation of either the 2-lithio or 5-lithio intermediate, which can then be trapped with various electrophiles.

Grignard Reagent Formation:

The formation of Grignard reagents provides another route to functionalize the pyridine core. This involves the oxidative insertion of magnesium into one of the carbon-bromine bonds. adichemistry.com Similar to lithiation, the regioselectivity of the Br/Mg exchange on the 2,5-dibromopyridine scaffold can be controlled. The use of the "turbo-Grignard" reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), selectively promotes metal exchange at the C-5 position, leading to the thermodynamically more stable Grignard reagent. researchgate.net Conversely, employing a dialkylmagnesium reagent in the presence of lithium alkoxide, such as sBu₂Mg·2LiOR, favors the formation of the kinetic product, with magnesiation occurring at the C-2 position. researchgate.net These organomagnesium reagents are valuable nucleophiles for a wide range of coupling reactions.

Table 1: Regioselective Metalation of this compound Based on reactivity of 2,5-dibromopyridine.

| Reagent | Conditions | Position of Metalation | Intermediate Type | Reference |

|---|---|---|---|---|

| n-BuLi | Non-coordinating solvent (e.g., Toluene), low concentration | C-2 | Organolithium | researchgate.net |

| n-BuLi | Coordinating solvent (e.g., THF), high concentration | C-5 | Organolithium | researchgate.net |

| iPrMgCl·LiCl | THF | C-5 (Thermodynamic) | Grignard Reagent | researchgate.net |

| sBu₂Mg·2LiOR | Toluene | C-2 (Kinetic) | Organomagnesium | researchgate.net |

Radical Reactions and Reductive Transformations

Radical Reactions:

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic carbon-centered radicals, most notably through the Minisci reaction. nih.gov For this compound, this reaction would typically require protonation of the pyridine nitrogen to further enhance its electrophilicity, followed by the addition of an alkyl or acyl radical. The radical addition would be expected to occur at the C-3 or C-6 positions.

An alternative, milder approach involves the activation of the pyridine as an N-methoxypyridinium salt. These salts exhibit remarkable reactivity towards alkyl radicals under neutral, oxidant-free conditions, proceeding via a radical chain mechanism. nih.govchemrxiv.org This method allows for the introduction of alkyl groups onto the pyridine ring, generated from precursors like alkenes (via hydroboration), alkyl iodides, or xanthates. chemrxiv.orgrsc.org

Reductive Transformations:

The bromine substituents on the pyridine ring can be selectively removed through reductive dehalogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for cleaving carbon-bromine bonds on aromatic rings under neutral conditions. organic-chemistry.org This process can potentially be controlled to achieve mono-dehalogenation, yielding either 2-bromo-4-ethylpyridine or 5-bromo-4-ethylpyridine, or complete dehalogenation to give 4-ethylpyridine. Bromides are generally reduced more readily than other functional groups like nitriles or ketones, allowing for chemoselective transformations. organic-chemistry.org

Radical-based dehalogenation offers another synthetic option. Reagents such as tributyltin hydride, often used with a radical initiator like AIBN, can effectively replace a bromine atom with a hydrogen atom through a radical chain mechanism. libretexts.org Furthermore, various photoredox and transition-metal-catalyzed methods have been developed for the efficient reduction of aryl halides. organic-chemistry.org

Functionalization of the Ethyl Side Chain

The ethyl group at the C-4 position provides an additional site for chemical modification. The methylene (B1212753) (CH₂) protons of the ethyl group are analogous to benzylic protons, exhibiting enhanced acidity due to the ability of the adjacent pyridine ring to stabilize a negative charge. This allows for selective deprotonation by strong, non-nucleophilic bases to form a resonance-stabilized carbanion.

Research on the side-chain lithiation of 2- and 4-substituted pyridines has shown that bases like tert-butyllithium (t-BuLi) or lithium amides (e.g., LDA) can effectively deprotonate the α-carbon of the alkyl substituent. researchgate.net The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, enabling the introduction of diverse functional groups onto the side chain. This strategy provides a pathway to more complex substituted pyridines, extending the carbon chain or introducing heteroatoms. Additionally, methods for the catalytic oxidation of benzylic C-H bonds to carbonyl groups offer a route to synthesize 1-(2,5-dibromopyridin-4-yl)ethan-1-one from this compound. liv.ac.uk

Table 2: Potential Side-Chain Functionalizations of this compound via Lithiation Based on established reactivity of 4-alkylpyridines.

| Step 1: Reagent | Step 2: Electrophile | Resulting Functional Group on Side Chain | Reference |

|---|---|---|---|

| t-BuLi or LDA | Alkyl Halide (R-X) | Alkylation (-CH(R)CH₃) | researchgate.net |

| t-BuLi or LDA | Aldehyde (RCHO) | Hydroxyalkylation (-CH(CH(OH)R)CH₃) | researchgate.net |

| t-BuLi or LDA | Ketone (R₂C=O) | Hydroxyalkylation (-CH(C(OH)R₂)CH₃) | researchgate.net |

| t-BuLi or LDA | Carbon Dioxide (CO₂) | Carboxylation (-CH(COOH)CH₃) | researchgate.net |

| t-BuLi or LDA | Disulfide (RSSR) | Thiolation (-CH(SR)CH₃) | researchgate.net |

Applications of 2,5 Dibromo 4 Ethyl Pyridine As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The di-halogenated nature of 2,5-Dibromo-4-ethyl-pyridine makes it an ideal starting material for building fused and polysubstituted pyridine-based scaffolds. The bromine atoms can be selectively targeted for substitution or elimination reactions, leading to the formation of diverse and complex heterocyclic structures.

The strategic placement of the two bromine atoms on the 4-ethylpyridine (B106801) core facilitates the synthesis of fused bicyclic and polycyclic heteroaromatic systems. These reactions typically involve a sequential or one-pot process where the bromine atoms react with a bifunctional nucleophile or undergo coupling reactions followed by an intramolecular cyclization.

A notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. In a typical synthetic route, this compound can undergo a regioselective Sonogashira coupling at the more reactive C5 position with a terminal alkyne. The resulting 2-bromo-5-alkynylpyridine intermediate can then be reacted with hydrazine (B178648). The hydrazine attacks the alkyne and subsequently displaces the C2-bromo substituent in an intramolecular nucleophilic aromatic substitution (SNAr) cyclization, yielding the fused pyrazolo[3,4-b]pyridine ring system. This scaffold is of significant interest in medicinal chemistry as a core structure in various kinase inhibitors.

Similarly, thieno[2,3-b]pyridines can be constructed. A reaction with a thiol, such as methyl thioglycolate, under basic conditions can lead to a double substitution, or more commonly, a sequential process involving an initial SNAr at the C2 position followed by a copper- or palladium-catalyzed intramolecular C-S bond formation to close the thiophene (B33073) ring.

The differential reactivity of the bromine atoms at the C2 and C5 positions is a key feature exploited in the synthesis of polysubstituted pyridines. The C2-bromo substituent is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing ring nitrogen. In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, can often be performed with greater selectivity at the C5 position under carefully controlled conditions.

This differential reactivity allows for a stepwise, regioselective functionalization of the pyridine (B92270) core. For instance, a Suzuki coupling can be performed first at the C5 position with an arylboronic acid. The resulting 2-bromo-5-aryl-4-ethyl-pyridine can then be subjected to a different transformation at the C2 position, such as a Buchwald-Hartwig amination or a second, different cross-coupling reaction. This stepwise approach provides access to a vast library of 2,4,5-trisubstituted pyridine derivatives that would be difficult to synthesize through other methods.

The table below summarizes representative transformations used to create polysubstituted pyridines from this compound.

| Position | Reaction Type | Reagent(s) | Catalyst / Conditions | Resulting Functional Group |

|---|---|---|---|---|

| C5 | Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh3)4, Na2CO3 | Aryl (e.g., Phenyl) |

| C2 | Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd2(dba)3, BINAP, NaOtBu | Amino (e.g., Morpholinyl) |

| C5 | Sonogashira Coupling | Terminal Alkyne (e.g., Trimethylsilylacetylene) | PdCl2(PPh3)2, CuI, Et3N | Alkynyl |

| C2 | Stille Coupling | Organostannane (e.g., Tributyl(vinyl)tin) | Pd(PPh3)4, LiCl | Vinyl |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxide (e.g., Sodium methoxide) | DMSO, Heat | Alkoxy (e.g., Methoxy) |

Role in the Construction of Complex Organic Molecules

Beyond its utility in general heterocyclic chemistry, this compound serves as a crucial intermediate in the multi-step synthesis of high-value complex molecules, particularly those designed for biological applications in agriculture and medicine.

While not typically a direct precursor to natural products themselves, this compound is an excellent starting point for creating synthetic analogues of biologically active natural compounds. Many alkaloids and other secondary metabolites contain substituted pyridine or piperidine (B6355638) cores. By using this building block, chemists can rapidly construct novel molecules that mimic the essential structural features of a natural product but possess modified substitution patterns. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of properties like potency, selectivity, and metabolic stability. For example, analogues of marine alkaloids containing a 2,5-disubstituted pyridine core can be synthesized to probe receptor binding or enzyme inhibition.

In the agrochemical industry, novel compounds are constantly sought to serve as effective and safe fungicides, herbicides, and insecticides. This compound has been identified as a key intermediate in the synthesis of a class of pyrazinylpyridine derivatives with potent fungicidal properties.

In a synthetic pathway disclosed in patent literature, this compound is first converted to 2-bromo-4-ethyl-5-iodopyridine through a halogen exchange reaction. The iodo group is more reactive in certain palladium-catalyzed couplings. This intermediate then undergoes a Suzuki coupling with a pyrazine-boronic acid derivative to install the pyrazinyl moiety at the C5 position. The final step involves the displacement of the remaining C2-bromo group with a substituted thiol, yielding the target fungicidal molecule. The 4-ethyl group on the pyridine ring is a critical component for optimizing the biological activity of the final product.

The same structural motifs valuable in agrochemicals are often relevant in pharmaceuticals. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to selectively functionalize this compound makes it a valuable intermediate for building libraries of compounds for drug discovery programs.

Research has shown its utility in synthesizing compounds that modulate the activity of biological targets relevant to human disease. For instance, the pyrazinylpyridine scaffold, prepared from this compound as described in the section above, is not only fungicidal but also forms the core of molecules investigated as inhibitors of enzymes like stearoyl-CoA desaturase (SCD1), a target for metabolic diseases. The synthetic route allows for the introduction of diverse chemical groups at the C2 and C5 positions, enabling chemists to fine-tune the molecule's interaction with the enzyme's active site and optimize its pharmacokinetic profile. This highlights the compound's role as a versatile platform for generating lead compounds in pharmaceutical research.

Use in Polymer Chemistry and Oligomer Synthesis

While specific research detailing the polymerization of this compound is not extensively documented, its structural parent, 2,5-dibromopyridine (B19318), is a well-established monomer in the synthesis of conjugated polymers. These polymers, which feature a backbone of alternating single and double bonds, are of significant interest for their electronic and optical properties. The principles governing the polymerization of 2,5-dibromopyridine provide a clear framework for the potential applications of its 4-ethyl derivative.

The primary method for polymerizing 2,5-dibromopyridine is through transition metal-catalyzed cross-coupling reactions. Techniques such as Kumada-Tamao coupling, Stille coupling, and Suzuki coupling are employed to create poly(pyridine-2,5-diyl)s. acs.orgchinesechemsoc.org In these reactions, the two bromine atoms serve as reactive handles for chain extension. For instance, in a Kumada-Tamao catalyst-transfer condensation polymerization, a nickel catalyst facilitates the coupling of Grignard-functionalized pyridine monomers. acs.orgacs.org This method allows for the synthesis of well-defined polymers.

The introduction of an ethyl group at the 4-position of the pyridine ring, as in this compound, is expected to impart several important characteristics to the resulting polymers. Alkyl side chains are known to enhance the solubility of rigid polymer backbones in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin films for electronic devices. acs.org Furthermore, the electron-donating nature of the ethyl group can modulate the electronic properties of the conjugated polymer, influencing its energy levels (HOMO/LUMO) and, consequently, its performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Copolymerization represents another significant avenue for this monomer. By reacting this compound with other bifunctional monomers, a wide array of copolymers with tailored properties can be synthesized. For example, copolymerization of 2,5-dibromopyridine with monomers like N-hexyl-6,6′-dibromoindigo has been shown to produce novel π-conjugated polymers. nih.gov The incorporation of the 4-ethyl-pyridine unit would allow for systematic tuning of the copolymer's optical and electronic properties.

Below is a table summarizing a representative polymerization reaction using the parent compound, 2,5-dibromopyridine, which illustrates a common synthetic route.

| Monomer | Co-monomer | Polymerization Method | Catalyst/Reagents | Resulting Polymer | Reference |

| N-hexyl-6,6′-dibromoindigo | 2,5-dibromopyridine | Dehalogenative Polycondensation | Ni(cod)₂, 2,2′-bipyridine, DMF | P(HexI-Py) | nih.gov |

| 2,5-dibromopyridine | Phenylmagnesium chloride (0.5 equiv) | Model Reaction for Catalyst-Transfer | Ni(dppp)Cl₂ | 2,5-diphenylpyridine | acs.orgacs.org |

This table presents data for the parent compound 2,5-dibromopyridine to illustrate the polymerization potential.

Contributions to Material Science Precursors

The utility of this compound extends to its role as a precursor for a variety of functional materials in material science. The two bromine atoms are key reactive sites that can be selectively functionalized through various cross-coupling reactions, allowing for the construction of more complex molecules with specific properties. These molecules can serve as components for dyes, liquid crystals, or precursors to larger supramolecular structures. polymersource.ca

The general reactivity of dibromopyridines makes them important intermediates in organic synthesis. google.com They can undergo reactions such as Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, this compound could be used to synthesize molecules with applications in organic electronics. By coupling with appropriate terminal alkynes via a Sonogashira reaction, it can form extended π-conjugated systems that are precursors to organic light-emitting diode (OLED) materials or organic semiconductors.

The ethyl group at the 4-position offers a subtle yet significant tool for materials design. It can influence the packing of molecules in the solid state, which is a critical determinant of charge transport in organic semiconductors. By modifying intermolecular interactions, the ethyl group can affect the morphology and, therefore, the bulk properties of the material.

The table below outlines potential synthetic transformations where this compound could act as a precursor, based on established reactions for related dibromopyridine compounds.

| Starting Precursor | Reaction Type | Potential Reagents | Potential Product Class | Potential Application |

| This compound | Suzuki Coupling | Arylboronic acids | Substituted Arylpyridines | OLEDs, Organic Conductors |

| This compound | Sonogashira Coupling | Terminal Alkynes | Alkynylpyridines | Molecular Wires, Sensors |

| This compound | Buchwald-Hartwig Amination | Amines | Diaminopyridines | Hole-Transport Materials |

| This compound | Stille Coupling | Organostannanes | Heteroaromatic Systems | Photovoltaics |

These transformations highlight the versatility of this compound as a foundational element for building complex organic materials, where its structure directly contributes to the functional properties of the final product.

Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Dibromo 4 Ethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,5-Dibromo-4-ethyl-pyridine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl group. The pyridine (B92270) ring has two protons, H-3 and H-6. Due to the anisotropic effects of the bromine and nitrogen atoms, these protons would appear as singlets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with each other. The methylene protons are deshielded by the aromatic ring and would appear at a higher chemical shift compared to the methyl protons.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | Predicted aromatic region | s | N/A |

| H-6 | Predicted aromatic region | s | N/A |

| -CH₂- | Predicted downfield | q | ~7 |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atoms directly bonded to the electronegative bromine atoms (C-2 and C-5) would be significantly deshielded and appear at lower field. The other pyridine carbons (C-3, C-4, and C-6) and the carbons of the ethyl group (-CH2- and -CH3) would resonate at characteristic chemical shifts.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Downfield |

| C-3 | Midfield |

| C-4 | Midfield |

| C-5 | Downfield |

| C-6 | Midfield |

| -CH₂- | Upfield |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. This would allow for the definitive assignment of the -CH2- and -CH3 carbons, as well as the protonated aromatic carbons (C-3 and C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of atoms. For instance, it could show through-space interactions between the ethyl group protons and the proton at the C-3 position.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring. The C-Br stretching modes are also typically Raman active.

Predicted Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| C=C, C=N stretch | 1600-1400 | 1600-1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 1:2:1, which is a clear indicator for the presence of two bromine atoms. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C7H7Br2N to confirm the elemental composition. Fragmentation analysis would likely show the loss of the ethyl group and bromine atoms, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. For this compound, an MS/MS study would involve isolating the protonated molecular ion [M+H]⁺. Collisional activation would induce fragmentation, providing insights into the molecule's connectivity.

Expected fragmentation patterns would likely involve:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the pyridine ring is a probable fragmentation pathway.

Loss of bromine atoms: Sequential loss of the two bromine atoms would be expected, and the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Ring fragmentation: At higher collision energies, the pyridine ring itself would be expected to fragment.

A data table in this section would typically list the mass-to-charge ratio (m/z) of the parent ion and all significant fragment ions, along with their relative intensities and the proposed chemical formula for each fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would precisely determine the positions of all atoms in the this compound molecule, yielding fundamental data on its geometry.

A crystallographic study would generate a detailed table of all intramolecular geometric parameters. This would include:

Bond Lengths: Precise distances (in Ångströms, Å) for all bonds, such as C-C, C-N, C-H, and particularly the C-Br bonds.

Bond Angles: The angles (in degrees, °) between adjacent bonds, defining the geometry of the pyridine ring and the orientation of its substituents.

Torsion Angles: These angles (in degrees, °) would describe the conformation of the ethyl group relative to the plane of the pyridine ring.

An interactive data table would allow for the sorting and exploration of these parameters.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Bond/Angle | Type | Value |

| C(2)-Br(1) | Bond Length | e.g., 1.89 Å |

| C(5)-Br(2) | Bond Length | e.g., 1.90 Å |

| C(4)-C(ethyl) | Bond Length | e.g., 1.51 Å |

| C(2)-N(1)-C(6) | Bond Angle | e.g., 117.0° |

| Br(1)-C(2)-C(3) | Bond Angle | e.g., 121.5° |

| C(3)-C(4)-C(ethyl) | Bond Angle | e.g., 122.0° |

The crystal packing, or how individual molecules arrange themselves in the crystal lattice, is governed by intermolecular forces. For this compound, key interactions would include:

Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) could interact with the electronegative nitrogen atom of an adjacent pyridine ring (a Br···N halogen bond).

π-π Stacking: The aromatic pyridine rings could stack on top of each other. The analysis would detail the distance between the centroids of the rings and the degree of offset, which indicates the strength and nature of the stacking.

A detailed analysis would describe these interactions, including distances and angles, to understand the supramolecular architecture of the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions within the molecule. Fluorescence spectroscopy measures the light emitted by the molecule as it returns to the ground state after excitation.

UV-Vis Spectroscopy: A UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands characteristic of the substituted pyridine ring system, corresponding to π→π* and n→π* transitions.

Fluorescence Spectroscopy: Many pyridine derivatives are fluorescent. If this compound exhibits fluorescence, the emission spectrum would be recorded, and the Stokes shift (the difference in wavelength between the absorption and emission maxima) would be calculated. The fluorescence quantum yield, a measure of the efficiency of the emission process, could also be determined.

A data table would summarize the maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), maximum emission wavelengths, and quantum yields.

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)

Standard chiroptical techniques like Circular Dichroism (CD) are only applicable to chiral molecules. This compound itself is achiral and would not exhibit a CD spectrum.

This section would only be relevant if chiral derivatives were synthesized, for example, by introducing a stereocenter on the ethyl group (e.g., 2,5-dibromo-4-(1-phenylethyl)pyridine). In that case, CD spectroscopy could be used to study the relationship between the molecule's absolute configuration and its chiroptical properties.

Computational and Theoretical Investigations of 2,5 Dibromo 4 Ethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is frequently employed to investigate the properties of pyridine (B92270) derivatives. bohrium.comacs.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2,5-Dibromo-4-ethyl-pyridine, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The ethyl group attached to the pyridine ring can rotate, leading to different conformations. Computational methods like the Generalized Simulated Annealing (GSA) algorithm can be used to explore the potential energy surface and identify the global minimum energy conformation. ufba.br For similar substituted pyridines, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide optimized geometrical parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net The planarity of the pyridine ring is a key feature, though the substituents can cause minor distortions.

Table 1: Predicted Geometrical Parameters for a Substituted Pyridine Derivative (Illustrative Example)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-C (ring) bond length | ~1.39 Å |

| C-N (ring) bond length | ~1.34 Å |

| C-Br bond length | ~1.88 Å |

| C-C (ethyl) bond length | ~1.53 Å |

| C-H (ethyl) bond length | ~1.09 Å |

| C-C-N bond angle | ~123° |

| C-C-Br bond angle | ~120° |

Note: This table is illustrative and based on typical values for similar structures. Precise values for this compound would require specific calculations.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests that the molecule is more reactive.

For pyridine derivatives, the HOMO is often localized on the pyridine ring and the substituents, while the LUMO is typically centered on the ring itself. researchgate.netbeilstein-journals.org The presence of electron-withdrawing bromine atoms and the electron-donating ethyl group will influence the energies of these orbitals. DFT calculations can precisely determine these energy levels and the HOMO-LUMO gap. mdpi.comresearchgate.net

Table 2: Predicted Electronic Properties for a Substituted Pyridine Derivative (Illustrative Example)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative. The actual values for this compound would depend on the specific computational method and basis set used.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. wavefun.com It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the nitrogen atom in the pyridine ring is expected to be an electron-rich region (colored red or yellow in an MEP map), making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the bromine atoms may show areas of positive potential (colored blue), indicating susceptibility to nucleophilic attack. beilstein-journals.orgwavefun.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity. researchgate.net

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netresearchgate.net These predicted shifts can be compared with experimental spectra to confirm the structure of the compound. tandfonline.com

IR: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical infrared (IR) spectra can be compared with experimental FT-IR spectra to identify the characteristic vibrational modes of the functional groups present in this compound. researchgate.netaagacmusiri.ac.in

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in the experimental spectrum.

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can provide even more accurate electronic structure information, albeit at a higher computational cost. cmu.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate geometries and energies. acs.org These methods are particularly useful for benchmarking the results from DFT calculations and for studying systems where DFT may not be as reliable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For example, MD simulations can be used to study how the ethyl group rotates and how the molecule interacts with solvent molecules. researchgate.net This information is valuable for understanding the behavior of the compound in different environments and can provide insights into its solubility and transport properties. Analysis of the simulation trajectories can reveal details about hydrogen bonding and other intermolecular interactions.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into reaction pathways, transition states, and the origins of selectivity. bohrium.com This knowledge is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

A prominent area of investigation for this substrate is the regioselectivity of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. bohrium.comajrconline.org A key question is which of the two bromine atoms, at the C2 or C5 position, is more reactive. The reactivity is influenced by the electronic properties of the C-Br bonds and the steric environment. The nitrogen atom in the pyridine ring makes the adjacent C2 position electronically distinct from the C5 position. The ethyl group at C4 further modulates the electronic and steric landscape.

Computational studies can address this by:

Analyzing the Ground State: Calculation of properties of the this compound molecule itself can offer initial clues. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. bohrium.com Analysis of Natural Bond Orbitals (NBO) can provide charges on the carbon and bromine atoms and quantify the strength and polarization of the C-Br bonds. ajrconline.org

Modeling Reaction Pathways: The entire catalytic cycle of a reaction like the Suzuki coupling (oxidative addition, transmetalation, reductive elimination) can be modeled. mit.edu DFT calculations can determine the geometries and energies of all intermediates and transition states along the reaction coordinate. The rate-determining step is identified as the one with the highest activation energy barrier.

Explaining Regioselectivity: By calculating the activation energy barriers for the initial oxidative addition of a palladium(0) catalyst to the C2-Br bond versus the C5-Br bond, a direct prediction of the favored reaction site can be made. The pathway with the lower activation barrier will be the kinetically preferred one. Studies on 2,5-dibromopyridine (B19318) have shown that factors like the solvent and ligands can influence this selectivity, and computational models can help rationalize these effects. researchgate.netwhiterose.ac.uk For instance, the steric bulk of the C4-ethyl group might disfavor the approach of the bulky catalyst to the adjacent C5 position, potentially favoring reaction at C2. Conversely, electronic factors might dominate.

Table 2: Hypothetical DFT Calculation Results for the Oxidative Addition Step in a Suzuki Reaction This table shows hypothetical relative energies calculated by DFT for the two possible initial steps of a Suzuki reaction on this compound.

| Species | Pathway | Relative Energy (kcal/mol) | Key Finding |

| Reactants | (Substrate + Pd(0)L₂) | 0.0 | Reference energy |

| Transition State 1 | Oxidative Addition at C2-Br | +15.2 | Lower energy barrier |

| Intermediate 1 | C2-Pd(II) Complex | -5.4 | More stable product |

| Transition State 2 | Oxidative Addition at C5-Br | +18.7 | Higher energy barrier |

| Intermediate 2 | C5-Pd(II) Complex | -3.1 | Less stable product |

Note: The data in this table are hypothetical, for illustrative purposes, to demonstrate how computational results are presented. L represents a phosphine (B1218219) ligand.

Beyond cross-coupling, computational modeling can elucidate mechanisms for other reactions, such as nucleophilic aromatic substitution (SₙAr), lithiation, and reactions involving the ethyl group or the pyridine nitrogen. researchgate.netarkat-usa.org By providing a molecular-level picture of the reaction dynamics, these theoretical investigations are vital for advancing the synthetic chemistry of this compound.

Role in Medicinal Chemistry and Agrochemical Development As a Scaffold or Intermediate

Synthesis of Bioactive Pyridine-Containing Compounds

2,5-Dibromo-4-ethyl-pyridine is a key intermediate for the synthesis of a wide array of bioactive compounds. The differential reactivity of the bromine atoms at the C2 and C5 positions can be exploited for sequential, regioselective functionalization. This is typically achieved through modern synthetic methods such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups, which are often crucial for biological activity. nih.gov

For instance, a synthetic strategy analogous to that used for p38α MAP kinase inhibitors could start from a substituted dibromopyridine. rsc.org In such a synthesis, one bromine atom could be substituted with an amino group via a Buchwald-Hartwig amination, while the other bromine serves as a handle for introducing other fragments, ultimately leading to a complex, biologically active molecule. The general utility of 2,5-dibromopyridine (B19318) as a precursor for pharmaceuticals and agrochemicals has been well-established, highlighting its role in producing dyes, pesticides, and medicinal compounds. chemicalbook.com The synthesis of tetrahydropyridine (B1245486) derivatives, which have shown potential as anti-inflammatory and anticancer agents, also often involves substituted pyridine (B92270) precursors. auctoresonline.org

Scaffold for Ligand Design and Optimization

In drug discovery, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. This compound serves as an excellent scaffold for ligand design due to its rigid heterocyclic core and the defined vectors of its bromine substituents. This structural rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

The pyridine ring itself is a privileged structure in medicinal chemistry, capable of forming hydrogen bonds and participating in π-stacking interactions with biological macromolecules. gu.se The bromine atoms act as synthetic handles, allowing chemists to systematically introduce and orient different chemical moieties into the binding pocket of a target protein or enzyme. This systematic modification is crucial for optimizing a ligand's potency, selectivity, and pharmacokinetic properties. The use of pyridine-based tetrapodal ligands in the synthesis of transition metal complexes further illustrates the utility of the pyridine core as a structural foundation for building complex, functional molecules. osti.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. The this compound scaffold is highly conducive to SAR exploration. By systematically replacing the bromine atoms with a diverse set of functional groups, chemists can probe how changes in the molecule's structure affect its biological activity.

For example, one bromine atom can be replaced with a series of different aryl groups to explore the effect of electronics and sterics on binding, while the other position is kept constant or modified with another series of substituents. This iterative process helps to build a comprehensive understanding of the molecular interactions between the ligand and its target. Research on pyridinylimidazole-based inhibitors for p38α MAP kinase demonstrated that modifications at different positions on the pyridine ring significantly impacted inhibitory activity. rsc.org Similarly, SAR studies on tetrahydropyridine derivatives have been crucial in identifying compounds with potential anticancer properties. auctoresonline.org This systematic approach allows for the rational design of more potent and selective compounds.

Precursors for Target Molecule Libraries

The creation of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. researchgate.net this compound is an ideal precursor for generating such libraries due to its two reactive sites. The bromine atoms can be functionalized in a combinatorial fashion using parallel synthesis techniques.

By reacting the dibromo-pyridine core with a collection of, for example, boronic acids (in Suzuki reactions) or amines (in Buchwald-Hartwig reactions), a large and diverse library of pyridine derivatives can be rapidly assembled. Each compound in the library shares the same core scaffold but differs in the substituents at the 2- and 5-positions. Screening these libraries against a biological target can lead to the identification of novel hit compounds. The development of combinatorial libraries based on 2-aminopyridine (B139424) derivatives demonstrates the power of this approach for discovering new and complex therapeutic agents. google.com

Data Tables

Table 1: Physicochemical Properties of 2,5-Dibromo-4-methylpyridine (A Close Analog) This table presents data for a closely related structural analog, as detailed information for this compound is not widely available. These values provide an estimate of the expected properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | nbinno.com |

| Molecular Weight | 250.92 g/mol | ambeed.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Melting Point | 101-105°C | nbinno.com |

| Boiling Point | 298-302°C (decomposes) | nbinno.com |

| CAS Number | 3430-26-0 | ambeed.com |

Table 2: Examples of Bioactive Compounds Derived from Substituted Pyridine Scaffolds This table highlights examples of bioactive molecules where a substituted pyridine core is a key structural feature, illustrating the applications discussed.

| Compound/Class | Starting Scaffold (Example) | Biological Target/Application | Reference |

| Pyridinylimidazole Inhibitors | 2-Bromo-4-methylpyridine | p38α MAP Kinase (Anti-inflammatory) | rsc.org |

| Tetrahydropyridine Derivatives | Substituted Pyridines | Anticancer, Anti-inflammatory | auctoresonline.org |

| mGluR5 Antagonists | 2-Alkynyl-6-methylpyridine | mGlu5 Receptor (Neurological Disorders) | gu.se |

| Antitumor Agents | Benzocycloheptapyridine | Farnesyl Protein Transferase (Anticancer) | acs.org |

Environmental and Green Chemistry Considerations in Synthesis

Development of Sustainable Synthetic Routes

The development of sustainable synthetic pathways for 2,5-Dibromo-4-ethyl-pyridine centers on improving two key transformations: the bromination of the pyridine (B92270) ring and the introduction of the ethyl group. Traditional methods often rely on hazardous reagents and harsh conditions, prompting research into greener alternatives.